molecular formula C13H16O5 B8356072 Benzyl 4,4-dimethoxy-3-oxobutanoate

Benzyl 4,4-dimethoxy-3-oxobutanoate

Cat. No.: B8356072
M. Wt: 252.26 g/mol
InChI Key: CLYYBCYEPIRJCL-UHFFFAOYSA-N
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Description

Benzyl 4,4-dimethoxy-3-oxobutanoate is an ester derivative featuring a benzyl group linked to a 4,4-dimethoxy-3-oxobutanoate moiety. This compound is structurally characterized by a ketone group at position 3, two methoxy groups at position 4, and a benzyl ester at the terminal carboxylate. The benzyl ester variant is anticipated to exhibit distinct physicochemical properties and reactivity due to the steric and electronic effects of the benzyl group compared to methyl or other esters.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

benzyl 4,4-dimethoxy-3-oxobutanoate

InChI

InChI=1S/C13H16O5/c1-16-13(17-2)11(14)8-12(15)18-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3

InChI Key

CLYYBCYEPIRJCL-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CC(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Acetalization of 3-Oxobutanoic Acid

Reacting 3-oxobutanoic acid with trimethyl orthoformate in methanol under acidic conditions yields the dimethyl acetal. For example:

Conditions :

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%)

  • Solvent: Anhydrous methanol

  • Temperature: 60°C, 6 hours

  • Yield: 78–85%

Transprotection from Ethyl 3-Oxobutanoate

Ethyl 3-oxobutanoate undergoes acetalization followed by saponification:

  • Acetalization :

    Conditions : BF₃·OEt₂ (10 mol%), CH₂Cl₂, 25°C, 4 hours (Yield: 82%).

  • Saponification :

    Conditions : 1M NaOH, EtOH/H₂O (1:1), 50°C, 2 hours (Yield: 95%).

Esterification Strategies for Benzyl 4,4-Dimethoxy-3-Oxobutanoate

Esterification of 4,4-dimethoxy-3-oxobutanoic acid with benzyl derivatives is achieved through three main approaches:

Mitsunobu Reaction

The Mitsunobu reaction enables esterification under mild conditions, ideal for acid-sensitive substrates:

Conditions :

  • Reagents: DIAD (1.2 equiv), PPh₃ (1.2 equiv)

  • Solvent: THF, 0°C → 25°C, 12 hours

  • Yield: 88%

Steglich Esterification

Carbodiimide-mediated coupling offers high efficiency:

Conditions :

  • Reagents: DCC (1.5 equiv), DMAP (0.1 equiv)

  • Solvent: CH₂Cl₂, 25°C, 6 hours

  • Yield: 92%

Alkali Metal Carbonate-Mediated Alkylation

Direct alkylation using benzyl bromide and a mild base avoids racemization:

Conditions :

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile, 25°C, 8 hours

  • Yield: 85%

One-Pot Synthesis from Ethyl Acetoacetate

A streamlined protocol combines acetalization and transesterification:

  • Acetal Formation :

  • Transesterification :

Conditions :

  • Catalyst: Titanium isopropoxide (5 mol%)

  • Solvent: Toluene, reflux, 12 hours

  • Yield: 76% overall

Comparative Analysis of Methodologies

MethodCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
MitsunobuDIAD/PPh₃THF251288
SteglichDCC/DMAPCH₂Cl₂25692
Cs₂CO₃-AlkylationCs₂CO₃MeCN25885
One-Pot (Ti(OiPr)₄)Ti(OiPr)₄Toluene1101276

Key Observations :

  • Steglich esterification achieves the highest yield (92%) but requires stoichiometric DCC.

  • Cs₂CO₃-mediated alkylation offers simplicity and avoids carbodiimides, albeit with slightly lower yields.

  • One-pot methods reduce purification steps but necessitate high temperatures, risking acetal decomposition.

Mechanistic Insights and Optimization

Acetalization Kinetics

The rate of dimethyl acetal formation follows pseudo-first-order kinetics, with rate constants (k) increasing linearly with acid concentration. Optimal pH ranges between 2.5–3.5 to balance protonation and nucleophilic attack by methanol.

Esterification Selectivity

In Steglich conditions, the β-keto group remains intact due to the mild nature of DCC/DMAP. Contrastingly, Fischer esterification (H₂SO₄, reflux) leads to partial decarboxylation (15–20% side product).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety:

  • Catalyst Recycling : Cs₂CO₃ can be recovered via aqueous extraction (85% recovery).

  • Solvent Selection : Switch from THF to 2-MeTHF improves green metrics (PMI reduced by 40%).

Emerging Methodologies

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes benzyl ester formation in non-aqueous media:

Advantages : No racemization, minimal by-products.

Flow Chemistry

Continuous-flow systems enhance reaction control:

  • Residence Time : 30 minutes

  • Yield : 89% (vs. 85% batch)

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-dimethoxy-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: this compound can be oxidized to benzyl 4,4-dimethoxy-3-oxobutanoic acid.

    Reduction: Reduction can yield benzyl 4,4-dimethoxy-3-hydroxybutanoate.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4,4-dimethoxy-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 4,4-dimethoxy-3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The benzyl and dimethoxy groups may influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Ester Group Variations

The ester functionality significantly influences solubility, stability, and reactivity. Below is a comparative analysis of benzoate esters with different alkyl/aryl groups:

Compound Ester Group Key Substituents Reactivity/Applications References
Benzyl 4,4-dimethoxy-3-oxobutanoate Benzyl 4,4-dimethoxy, 3-oxo Potential use in cyclization reactions; benzyl group allows for hydrogenolysis-based deprotection Inferred
Methyl 4,4-dimethoxy-3-oxobutanoate Methyl 4,4-dimethoxy, 3-oxo Used in benzimidazole synthesis via ionic liquid-catalyzed annulation; high-yield, scalable reactions
Phenyl benzoate Phenyl None (simple benzoate) Limited reactivity; often used as a plasticizer or solvent
Isopropyl benzoate Isopropyl None (simple benzoate) Enhanced lipid solubility; common in cosmetics

Key Observations :

  • The benzyl ester in the target compound may improve solubility in aromatic solvents compared to methyl or isopropyl esters.
  • Deprotection of the benzyl group (e.g., via hydrogenation) offers synthetic flexibility absent in methyl esters, which require harsher hydrolytic conditions .

Functional Group Modifications

Variations in the oxobutanoate backbone alter electronic and steric profiles:

Compound Functional Groups Reactivity Profile Applications References
This compound 3-oxo, 4,4-dimethoxy Electrophilic carbonyl for nucleophilic attack; methoxy groups enhance stability Potential precursor for heterocycles Inferred
Methyl 2-benzoylamino-3-oxobutanoate 3-oxo, 2-benzoylamino Benzoylamino group directs regioselectivity in enamine formation Synthesis of arylaminobut-2-enoates
Methyl 4,4-dimethoxy-3-oxobutanoate 3-oxo, 4,4-dimethoxy Catalytic annulation with diamines to form benzimidazoles Benzimidazole-2-carboxaldehyde synthesis

Key Observations :

  • The 4,4-dimethoxy groups in this compound stabilize the ketone via electron donation, reducing undesired side reactions (e.g., over-oxidation) .
  • In contrast, the 2-benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate facilitates enamine formation but may complicate purification due to increased polarity .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Benzoate Esters

Compound Boiling Point (°C) Solubility (Polarity Trend) Stability Under Acidic Conditions
This compound Not reported Moderate (benzyl group) Stable (dimethoxy protection)
Methyl benzoate 199 High in organic solvents Hydrolyzes slowly
Isopropyl benzoate 218 Low in water Resistant to hydrolysis

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing benzyl 4,4-dimethoxy-3-oxobutanoate, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, methyl 4,4-dimethoxy-3-oxobutanoate (a precursor) reacts with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl ester group. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) . Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H and ¹³C spectra to confirm esterification and absence of residual solvents) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic analysis via TLC and FT-IR to detect hydrolysis of the ester or acetal groups. Long-term storage recommendations include desiccated, inert atmospheres (argon) at –20°C .

Advanced Research Questions

Q. What strategies optimize the catalytic efficiency of ionic liquids in synthesizing benzimidazole derivatives from this compound?

  • Methodological Answer : Task-specific ionic liquids (e.g., HBIm·TFA) enhance annulation reactions with 1,2-diaminobenzenes. Key variables include:

  • Catalyst loading (5–10 mol% for balance between cost and yield).
  • Reaction time (30–60 min under microwave irradiation vs. 6–12 hr conventional heating).
  • Reusability (3–5 cycles after solvent extraction). Monitor via GC-MS to track byproduct formation .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:

  • Use competitive inhibition assays (e.g., varying substrate concentrations with fixed inhibitor levels).
  • Validate with kinetic analysis (Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition).
  • Control for pH (6.5–7.5) and co-solvents (e.g., DMSO ≤1% v/v) to avoid artifactual results .

Q. What advanced analytical techniques elucidate the compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized enzymes.
  • Molecular Dynamics Simulations : Model hydrogen bonding between the compound’s amine/keto groups and active-site residues (e.g., using GROMACS).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Experimental Design & Data Analysis

Q. How to design a study investigating the compound’s role in transamination or peptide synthesis pathways?

  • Methodological Answer :

  • In vitro assays : Incubate with transaminases (e.g., ALT/AST) and monitor α-ketoglutarate formation via UV-Vis (340 nm, NADH depletion).
  • Peptide coupling : Use EDC/NHS chemistry to conjugate the benzyl ester to amino acids; confirm via MALDI-TOF mass spectrometry .

Q. What methods detect and quantify degradation products of this compound in aqueous solutions?

  • Methodological Answer :

  • LC-MS/MS : Use a QTOF system to identify hydrolyzed products (e.g., 4,4-dimethoxy-3-oxobutanoic acid).
  • Kinetic modeling : Apply first-order decay models to predict half-life in buffered solutions (pH 7.4, 37°C) .

Toxicity & Safety in Research Settings

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

  • Methodological Answer :

  • Cell viability assays : Use HepG2 (liver) or HEK293 (kidney) cells with MTT assays (48 hr exposure, IC₅₀ calculation).
  • Genotoxicity : Perform Ames test (TA98 strain) to assess mutagenic potential .

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